5-Bromo-3-chlorothiophene-2-carbonitrile
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Description
5-Bromo-3-chlorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBrClNS. It has a molecular weight of 222.49 . It is a halogen-substituted thiophene .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5HBrClNS/c6-5-1-3(7)4(2-8)9-5/h1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Chemical Transformations
Regioselective Hydrodehalogenation and Synthesis Applications : A study demonstrates the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles. This process highlights the potential of 5-Bromo-3-chlorothiophene-2-carbonitrile as a precursor in organic synthesis for creating structurally diverse compounds through selective halogen manipulation (Ioannidou & Koutentis, 2011).
Material Science and Polymer Research
Polymer and Electronic Materials Development : Research into the electrochemical properties of thiophene derivatives, including this compound, contributes to the development of materials with specific electronic properties. These materials are of interest for their potential applications in electronics and as conductive polymers (Wu, Chen, & Rieke, 1996).
Photophysical and Photochemical Studies
Investigation into Photochemical Behavior : The photochemical behavior of halogeno-thiophenes, including the arylation of this compound, has been explored to understand their reactivity under light exposure. This research provides insights into how these compounds can be used in light-induced organic synthesis processes (D’Auria et al., 1989).
Computational Chemistry and Molecular Modeling
Molecular Structure and Energy Calculations : Computational studies on similar bromo-nitro thiophene derivatives offer insights into the electronic structure, molecular electrostatic potential, and reactivity. Such analyses are crucial for designing molecules with desired chemical and physical properties, indicating the broader applicability of this compound in computational chemistry and drug design (Arulaabaranam et al., 2021).
Properties
IUPAC Name |
5-bromo-3-chlorothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClNS/c6-5-1-3(7)4(2-8)9-5/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQDJSTWXDCQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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